1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound characterized by its unique trifluoromethyl-substituted cyclopropyl group attached to a methylated benzene ring. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science. Its molecular formula is , with a molecular weight of approximately 200.2 g/mol .
1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene falls under the category of aromatic hydrocarbons, specifically as a substituted benzene derivative due to the presence of both a methyl group and a trifluoromethyl-cyclopropyl group.
The synthesis of 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene can be achieved through several methods, often involving the introduction of the trifluoromethyl group into a cyclopropyl framework followed by subsequent reactions to attach the methylated benzene ring.
One notable method involves the use of trifluoromethide ion sources such as Trimethylsilyl trifluoromethane or Triethylsilyl trifluoromethane, which can be utilized in reactions to form the desired cyclopropyl structure . The process may include solvents such as diethyl ether or tetrahydrofuran and require specific conditions for optimal yields .
The molecular structure of 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene consists of a benzene ring substituted at one position with a methyl group and at another position with a cyclopropyl group that carries a trifluoromethyl substituent. The structural formula can be represented as follows:
1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene can participate in various chemical reactions typical for aromatic compounds, including electrophilic substitution reactions, which may lead to further functionalization of the aromatic ring.
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize intermediates during electrophilic attack, thus altering reaction pathways compared to unsubstituted aromatic systems .
The mechanism of action for this compound in biological systems or chemical processes typically involves its interaction with biological targets or catalysts that facilitate its reactivity. The presence of the trifluoromethyl group may enhance lipophilicity, affecting how it interacts with cellular membranes or enzymes.
1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene has potential applications in:
The compound's unique trifluoromethyl group enhances its utility in various chemical contexts, making it a subject of interest for ongoing research in synthetic organic chemistry and medicinal chemistry.
The trifluoromethyl-cyclopropyl (TFM-cyclopropyl) hybrid motif in 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene (C₁₁H₁₁F₃; CAS 1798713-46-8) exemplifies a strategic fusion of two pharmacophores critical for drug optimization. The cyclopropane ring imposes significant ring strain (~27 kcal/mol), enhancing binding affinity to target proteins through enforced planarity and restricted rotational freedom. Concurrently, the trifluoromethyl (-CF₃) group contributes high electronegativity (3.98 Pauling scale) and lipophilicity (π = +0.71), improving membrane permeability and metabolic stability. This synergy is evident in FDA-approved drugs like the calcitonin gene-related peptide (CGRP) receptor antagonist ubrogepant, where a TFM-cyclopropyl moiety increases potency by 6-fold compared to non-fluorinated analogs [2] [7].
The -CF₃ group’s electron-withdrawing nature lowers the pKa of adjacent functional groups, facilitating stronger hydrogen-bonding interactions with enzymes. For instance, in PI3K inhibitors like alpelisib, incorporation of TFM-cyclopropyl groups near key hydrogen-bond acceptors amplifies target engagement by modulating electron density [2]. Additionally, the hydrophobic surface area of the -CF₃ group (estimated at 38–42 Ų) complements cyclopropane’s capacity to displace tightly bound water molecules in enzyme active sites, as demonstrated in cannabinoid receptor modulators where TFM-cyclopropyl derivatives exhibit nanomolar affinity [7].
Table 1: Physicochemical Properties of 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₁F₃ | PubChemLite [1] |
Molecular Weight | 200.20 g/mol | ChemBK [4] |
Density | 1.211 ± 0.06 g/cm³ | Predicted [4] |
Boiling Point | 195.9 ± 35.0 °C | Predicted [4] |
LogP | ~3.25 (estimated) | SMILES-based calculation |
Predicted CCS (Ų) | 132.6 (neutral) | PubChemLite [1] |
The juxtaposition of methyl (-CH₃) and trifluoromethyl (-CF₃) groups on adjacent aromatic and alicyclic rings induces conformational rigidity through steric and electronic interplay. In 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene, the -CH₃ group at the meta position of the benzene ring and the -CF₃ on the cyclopropane create a dipole moment of ~2.5–3.0 D, which stabilizes a "bioactive" conformation by minimizing torsional flexibility. This effect is quantified in SAR studies of κ-opioid antagonists, where analogous methylation boosts receptor affinity by 18-fold [7].
The -CF₃ group’s low polarizability reduces desolvation penalties during ligand binding, while the methyl group engages in favorable van der Waals interactions (estimated energy: −0.5 to −1.5 kcal/mol) with hydrophobic enzyme pockets. For example, in histamine H1 receptor antagonists, methylation adjacent to tertiary amines enhances binding by 50-fold due to steric occlusion of non-productive conformations [7]. This "magic methyl" effect is particularly pronounced when methylation occurs at stereogenic centers, as seen in GAT211-derived cannabinoid agonists where α-methylation increases potency by 100-fold via diastereoselective modulation [7].
Cyclopropane serves as a saturated bioisostere for ortho-substituted benzenes, mimicking their steric footprint while offering superior metabolic stability. The bond angle compression (60° vs. 120° in benzenes) and C–C bond elongation (1.51 Å vs. 1.39 Å) in cyclopropane induce a puckered conformation that disrupts planarity, reducing off-target interactions. In 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene, the cyclopropane ring replaces conventional aryl systems, as validated in EZH2 inhibitors like tazemetostat, where cyclopropane analogs exhibit enhanced solubility (LogS: −4.2 vs. −5.1 for aryl counterparts) without sacrificing potency [7].
The cyclopropane’s ring strain facilitates novel synthetic routes, such as silver-catalyzed deoxygenation/[2+1] cycloadditions of epoxides, enabling late-stage diversification of drug candidates. Recent advances use N-triftosylhydrazones to convert epoxides to trifluoromethylcyclopropanes in a single step with >90% yield and 10:1 diastereoselectivity [9]. As a bioisostere, cyclopropane’s ligand efficiency (LE: 0.45) surpasses that of bulkier motifs like cyclohexane (LE: 0.33), making it ideal for fragment-based drug design [7].
Table 2: Bioisosteric Equivalence of Cyclopropane vs. Aromatic Rings
Parameter | Cyclopropane | Benzene | Impact on Drug Design |
---|---|---|---|
Bond Angle | 60° | 120° | Enhanced ring strain for target binding |
C–C Bond Length | 1.51 Å | 1.39 Å | Improved conformational flexibility |
LogP Reduction | ΔLogP = −0.7 | Reference | Better solubility |
Metabolic Stability | t₁/₂: >60 min (human) | t₁/₂: ~20 min | Reduced CYP450 oxidation |
Synthetic Versatility | High (e.g., [2+1] cycloadditions) | Moderate | Rapid diversification [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7